molecular formula C21H19BrN4O B216136 3-(4-Bromophenyl)-6-(4-tert-butylphenoxy)[1,2,4]triazolo[4,3-b]pyridazine

3-(4-Bromophenyl)-6-(4-tert-butylphenoxy)[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B216136
M. Wt: 423.3 g/mol
InChI Key: VJSLLIBARRDZRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Bromophenyl)-6-(4-tert-butylphenoxy)[1,2,4]triazolo[4,3-b]pyridazine is a chemical compound that has recently gained attention due to its potential applications in scientific research. This compound is a member of the triazolopyridazine family and has been found to have unique properties that make it an attractive candidate for a variety of research applications.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-6-(4-tert-butylphenoxy)[1,2,4]triazolo[4,3-b]pyridazine is not yet fully understood. However, it is believed to work by inhibiting certain enzymes or proteins that are involved in the growth and proliferation of cancer cells. This compound may also have other mechanisms of action that have yet to be discovered.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-Bromophenyl)-6-(4-tert-butylphenoxy)[1,2,4]triazolo[4,3-b]pyridazine has a variety of biochemical and physiological effects. This compound has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to have antioxidant and anti-inflammatory properties, which may make it useful in the treatment of other diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(4-Bromophenyl)-6-(4-tert-butylphenoxy)[1,2,4]triazolo[4,3-b]pyridazine in lab experiments is its potential as a new drug candidate. This compound has been shown to have promising activity against cancer cells and may also have potential as a treatment for other diseases. However, one limitation of using this compound is that its mechanism of action is not yet fully understood. This may make it difficult to design experiments that can accurately assess its effectiveness.

Future Directions

There are many potential future directions for research on 3-(4-Bromophenyl)-6-(4-tert-butylphenoxy)[1,2,4]triazolo[4,3-b]pyridazine. One area of interest is in further elucidating its mechanism of action. This may involve studying its interactions with specific enzymes or proteins involved in cancer cell growth and proliferation. Another future direction is in developing new derivatives of this compound that may have improved activity and selectivity against cancer cells. Additionally, this compound may have potential as a treatment for other diseases such as Alzheimer's and Parkinson's, and further research in these areas may be warranted.

Synthesis Methods

The synthesis of 3-(4-Bromophenyl)-6-(4-tert-butylphenoxy)[1,2,4]triazolo[4,3-b]pyridazine involves a multi-step process that requires specific reagents and conditions. The process begins with the reaction of 4-bromoaniline with 2,4-dichloro-5-nitropyridazine in the presence of a base. The resulting intermediate is then reacted with tert-butyl 4-hydroxybenzoate and a reducing agent to yield the final product.

Scientific Research Applications

3-(4-Bromophenyl)-6-(4-tert-butylphenoxy)[1,2,4]triazolo[4,3-b]pyridazine has been found to have a variety of potential applications in scientific research. One area of interest is in the development of new drugs for the treatment of various diseases. This compound has been shown to have promising activity against certain types of cancer cells and may also have potential as a treatment for other diseases such as Alzheimer's and Parkinson's.

properties

Product Name

3-(4-Bromophenyl)-6-(4-tert-butylphenoxy)[1,2,4]triazolo[4,3-b]pyridazine

Molecular Formula

C21H19BrN4O

Molecular Weight

423.3 g/mol

IUPAC Name

3-(4-bromophenyl)-6-(4-tert-butylphenoxy)-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C21H19BrN4O/c1-21(2,3)15-6-10-17(11-7-15)27-19-13-12-18-23-24-20(26(18)25-19)14-4-8-16(22)9-5-14/h4-13H,1-3H3

InChI Key

VJSLLIBARRDZRY-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=NN3C(=NN=C3C4=CC=C(C=C4)Br)C=C2

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=NN3C(=NN=C3C4=CC=C(C=C4)Br)C=C2

Origin of Product

United States

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